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Compound of Interest

Compound Name: 3-Bromo-2,5-dichloropyridine

CAS No.: 138006-41-4

Cat. No.: B155548

Get Quote

Executive Summary
3-Bromo-2,5-dichloropyridine (CAS: 138006-41-4) is a "privileged scaffold" in modern

medicinal chemistry, particularly within the kinase inhibitor landscape. Its utility stems from its

unique tri-halogenated substitution pattern, which offers three distinct vectors for orthogonal

functionalization.

This guide provides a technical deep-dive into the reactivity profile of this core. Unlike simple

pyridines, the interplay between the electron-deficient nitrogen atom and the three halogen

substituents creates a predictable yet nuanced reactivity hierarchy. By understanding these

electronic subtleties, researchers can design synthetic routes that avoid "scrambling"

(regioisomeric mixtures) and maximize yield.

Part 1: Structural Analysis & Reactivity Profile
Electronic Architecture
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The reactivity of 3-bromo-2,5-dichloropyridine is governed by the superposition of the

pyridine nitrogen's inductive effect (-I) and the mesomeric/inductive effects of the halogens.

Position 2 (C2-Cl): This is the most electron-deficient carbon. The adjacent nitrogen atom (α-

position) exerts a strong electron-withdrawing effect, making the C-Cl bond highly

susceptible to Nucleophilic Aromatic Substitution (SNAr).

Position 3 (C3-Br): While sterically crowded (flanked by C2-Cl and C4-H), the C-Br bond is

weaker than the C-Cl bonds (Bond Dissociation Energy: ~68 kcal/mol for C-Br vs. ~81

kcal/mol for C-Cl). This makes C3 the kinetic point of entry for Palladium-catalyzed Oxidative

Addition.

Position 5 (C5-Cl): This position is β to the nitrogen (meta-like). It is the least activated for

SNAr and possesses a stronger bond than C3-Br, making it the most robust site, typically

reacting last.

The Reactivity Hierarchy
For a medicinal chemist, the order of operations is critical. The standard "decision tree" for

functionalizing this scaffold is:

SNAr (C2): Occurs under mild basic conditions.

Suzuki/Stille Coupling (C3): Occurs with standard Pd(0) catalysts.

Cross-Coupling (C5): Requires specialized ligands (e.g., Buchwald biaryl phosphines) or

forcing conditions.
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Figure 1: Chemoselective differentiation of the three halogen sites. Path A (C2) and Path B

(C3) are orthogonal and can often be sequenced in either order depending on substrate

stability.

Part 2: Physical Properties & Handling[1]
Note on Melting Point Discrepancy: Literature sources vary significantly regarding the melting

point. High-purity samples (TCI Chemicals) typically exhibit a lower range (37-41°C), while

some aggregate databases report ~98°C. This discrepancy likely arises from confusion with the

2,5-dibromo analogue or hydrochloride salts. Always verify purity via GC-MS prior to use.

Property Value Note

Molecular Formula C5H2BrCl2N

Molecular Weight 226.89 g/mol

Appearance White to pale yellow powder Low melting solid

Melting Point 37.0 - 41.0 °C Source: TCI Chemicals [4]

Boiling Point 239 °C @ 760 mmHg

Solubility
DCM, EtOAc, DMSO,

Methanol
Insoluble in water

Storage 2-8°C, Inert Atmosphere Light sensitive

Part 3: Experimental Protocols
Protocol A: Regioselective SNAr Amination (C2-
Selective)
Objective: To install an amine at the C2 position without displacing the C3-Br or C5-Cl.

Mechanism: The reaction proceeds via a Meisenheimer complex. The transition state is

stabilized by the ring nitrogen.

Reagents:
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3-Bromo-2,5-dichloropyridine (1.0 equiv)[1]

Primary/Secondary Amine (1.1 equiv)

DIPEA (Diisopropylethylamine) (2.0 equiv)

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Step-by-Step Workflow:

Dissolution: In a round-bottom flask, dissolve 3-Bromo-2,5-dichloropyridine (1.0 g, 4.4

mmol) in anhydrous NMP (10 mL).

Base Addition: Add DIPEA (1.53 mL, 8.8 mmol) and stir at room temperature for 5 minutes.

Nucleophile Addition: Dropwise add the amine (4.8 mmol).

Reaction: Heat the mixture to 60°C. Monitor by LC-MS.

Checkpoint: The reaction is usually complete within 2-4 hours. If temperature exceeds

100°C, you risk displacing the C5-Cl or causing "halogen dance" migration.

Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3x). Wash organics with

brine to remove NMP. Dry over Na2SO4.

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The C2 position is significantly more electrophilic than C5. By keeping the

temperature moderate (60°C), kinetic control ensures exclusive C2 substitution.

Protocol B: Chemoselective Suzuki-Miyaura Coupling
(C3-Selective)
Objective: To couple an aryl group at C3 while leaving the C2-Cl and C5-Cl intact.

Mechanism: Palladium undergoes oxidative addition faster at the weaker C-Br bond compared

to the stronger C-Cl bonds.
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Reagents:

3-Bromo-2,5-dichloropyridine (1.0 equiv)[1]

Aryl Boronic Acid (1.1 equiv)

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2

Base: Na2CO3 (2.0 equiv, 2M aqueous)

Solvent: 1,4-Dioxane

Step-by-Step Workflow:

Degassing: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst.

Seal and purge with Argon for 10 minutes. Oxygen removal is critical to prevent

homocoupling.

Solvent Addition: Add degassed 1,4-Dioxane and 2M Na2CO3 solution.

Reaction: Heat to 85°C for 4-12 hours.

Monitoring: Check LC-MS for the consumption of the bromide.

Caution: If the reaction is pushed too hard (>100°C or excess boronic acid), the C2-Cl will

begin to react.

Workup: Filter through a Celite pad. Concentrate and purify via column chromatography.

Part 4: Applications in Drug Discovery
The 3-bromo-2,5-dichloropyridine core is a staple in the synthesis of Kinase Inhibitors.

Hinge Binding: The C2 position is typically substituted with an amino-heterocycle (e.g.,

aminopyrazole or aminopyrimidine) to form hydrogen bonds with the kinase hinge region.

Gatekeeper Interaction: The C3 substituent (introduced via Suzuki coupling) projects into the

hydrophobic pocket, often interacting with the "gatekeeper" residue, determining selectivity
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between different kinases.

Solvent Front: The C5 position can be derivatized late-stage to attach solubilizing groups

(e.g., piperazines) that extend towards the solvent interface.

Example Class: This scaffold is structurally analogous to precursors used in the synthesis of

inhibitors targeting ALK (Anaplastic Lymphoma Kinase) and ROS1, where the pyridine ring

serves as the central hub orienting the pharmacophores [6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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